1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound with a complex structure. It is known for its potential applications in medicinal chemistry due to its unique pharmacological properties. This compound is characterized by the presence of multiple functional groups, including a diethylamino group, a hydroxy group, an isobutoxy group, and a pyridinyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves several key steps:
Formation of the Pyrrol-2-one Core: The pyrrol-2-one core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-pyridinyl acetic acid and an amine derivative.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via an alkylation reaction using diethylamine and an appropriate alkyl halide.
Attachment of the Isobutoxy Group: The isobutoxy group can be attached through an etherification reaction using isobutyl alcohol and an appropriate activating agent.
Addition of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-isobutoxy-3-methylbenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Research: It is used as a tool compound to study cellular signaling pathways and molecular interactions.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes, receptors, or ion channels, leading to alterations in cellular signaling and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
- 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-ethylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
These compounds share similar structural features but differ in the nature of the substituents, which can influence their chemical reactivity and biological activity
Properties
Molecular Formula |
C27H35N3O4 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H35N3O4/c1-6-29(7-2)13-14-30-24(21-9-8-12-28-16-21)23(26(32)27(30)33)25(31)20-10-11-22(19(5)15-20)34-17-18(3)4/h8-12,15-16,18,24,31H,6-7,13-14,17H2,1-5H3/b25-23+ |
InChI Key |
PAWGHLCTHHOFNB-WJTDDFOZSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC(C)C)C)\O)/C(=O)C1=O)C3=CN=CC=C3 |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC(C)C)C)O)C(=O)C1=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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